molecular formula C12H14N2O3 B13521559 1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B13521559
M. Wt: 234.25 g/mol
InChI Key: CLOFMVVQCNBLJB-UHFFFAOYSA-N
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Description

1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is an organic compound that features a furan ring, a piperazine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propenone moiety.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(Piperazin-1-yl)prop-2-en-1-one: This compound lacks the furan ring but shares the piperazine and propenone moieties.

    4-(Furan-2-carbonyl)piperazine: This compound lacks the propenone moiety but shares the furan and piperazine rings.

Uniqueness: 1-(4-(Furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is unique due to the combination of the furan ring, piperazine ring, and propenone moiety

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C12H14N2O3/c1-2-11(15)13-5-7-14(8-6-13)12(16)10-4-3-9-17-10/h2-4,9H,1,5-8H2

InChI Key

CLOFMVVQCNBLJB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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